molecular formula C21H21N5O2 B10991986 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B10991986
M. Wt: 375.4 g/mol
InChI Key: RHYNCALVURPOPZ-UHFFFAOYSA-N
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Description

This compound is an indole-2-carboxamide derivative featuring a 2-methoxyethyl substituent on the indole nitrogen and a 1,2,4-triazole moiety attached via a methylene bridge to a para-substituted phenyl ring.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-11-10-26-19-5-3-2-4-17(19)12-20(26)21(27)24-18-8-6-16(7-9-18)13-25-15-22-14-23-25/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27)

InChI Key

RHYNCALVURPOPZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core and triazole ring may facilitate binding to proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features

The compound shares key functional groups with several triazole- and indole-based derivatives. A comparative analysis is outlined below:

Compound Core Structure Key Substituents Synthetic Pathway
Target Compound Indole-2-carboxamide - 2-Methoxyethyl on indole N
- 1,2,4-Triazolylmethyl on para-phenyl
Likely via HATU-mediated coupling of 4-methoxyindole-2-carboxylic acid and triazole-aniline
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole-4-carboxamide - Ethoxyphenyl on triazole N
- Methyl group on triazole
- Methyltriazole on phenyl
Multi-step synthesis involving triazole formation and carboxamide coupling
1-(2-Hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole-3-carboxamide - Hydroxy-phenylethyl on triazole N
- Phenylethyl on carboxamide
Unclear from evidence, but likely involves triazole ring closure and amide coupling
Terconazole Piperazine-triazole-dioxolane - 1,2,4-Triazole
- Dichlorophenyl and dioxolane
- Isopropylpiperazine
Complex multi-step synthesis with stereochemical control

Key Observations :

  • The target compound’s indole core distinguishes it from triazole-carboxamide derivatives like those in , which lack heterocyclic indole systems.

Pharmacological Potential

While direct activity data for the target compound are absent in the evidence, structural analogs provide insights:

  • Triazole-carboxamides (e.g., ) are often explored for antimicrobial activity due to triazole’s role in disrupting fungal cytochrome P450 enzymes.
  • Indole-carbohydrazide-triazole hybrids (e.g., ) demonstrate potent α-glucosidase inhibition (IC50 values < 10 µM), highlighting the synergy between indole and triazole moieties in enzyme targeting.
  • Terconazole is a clinically used antifungal agent with a 1,2,4-triazole group, underscoring the importance of triazole substitution patterns in bioavailability and target binding.

Biological Activity

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available scientific literature, focusing on mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N5O4C_{21}H_{19}N_{5}O_{4} with a molecular weight of 405.4 g/mol. The IUPAC name is N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide. The presence of the triazole and indole moieties suggests potential interactions with biological targets that could lead to significant pharmacological effects.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological processes. The triazole ring is known to inhibit the activity of various enzymes by binding to their active sites. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For example, a study demonstrated that a related triazole-indole hybrid showed potent activity against Candida species, outperforming fluconazole in some cases . The mechanism involved inhibition of ergosterol biosynthesis and phospholipase A2-like activity, which are crucial for fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that related compounds can induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells . The IC50 values reported for similar compounds range from 52 nM to 74 nM against MCF-7 and MDA-MB-231 breast cancer cells respectively . These findings suggest that the compound may act through mechanisms similar to those observed in other triazole derivatives.

Case Studies

Study Cell Line IC50 (nM) Mechanism
Study 1MCF-752Tubulin inhibition leading to apoptosis
Study 2MDA-MB-23174G2/M phase arrest
Study 3C. glabrata0.25 µg/mLErgosterol biosynthesis inhibition

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